![molecular formula C13H19BrN2O3 B15089814 [2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15089814.png)
[2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester: is an organic compound that features a brominated phenoxy group, an amino group, and a carbamate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Bromination: The starting material, 4-aminophenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 2-position.
Etherification: The brominated product is then reacted with ethylene oxide or a similar reagent to form the phenoxyethyl intermediate.
Carbamate Formation: The final step involves the reaction of the phenoxyethyl intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide or thiourea are often employed.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: De-brominated products.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of [2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4-Amino-2-bromo-phenol: Shares the brominated phenol structure but lacks the ethoxy and carbamate groups.
2-Bromo-4-nitrophenol: Similar brominated phenol structure with a nitro group instead of an amino group.
Phenoxyacetic acid derivatives: Similar phenoxy structure but with different substituents.
Uniqueness:
- The combination of the brominated phenoxy group, amino group, and carbamate ester makes [2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester unique in its reactivity and potential applications. The presence of the tert-butyl ester group also adds to its stability and solubility, making it more versatile in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C13H19BrN2O3 |
|---|---|
Poids moléculaire |
331.21 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-amino-2-bromophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(15)8-10(11)14/h4-5,8H,6-7,15H2,1-3H3,(H,16,17) |
Clé InChI |
WNIVXXMRIYYKLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


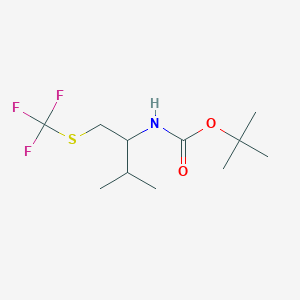
![2-[3-(4H-triazol-4-yl)phenoxy]acetic acid](/img/structure/B15089747.png)

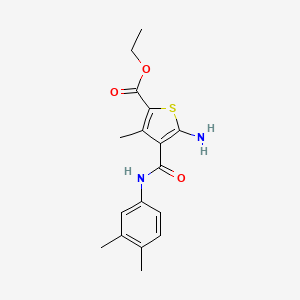
![Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-](/img/structure/B15089774.png)
![1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine](/img/structure/B15089776.png)
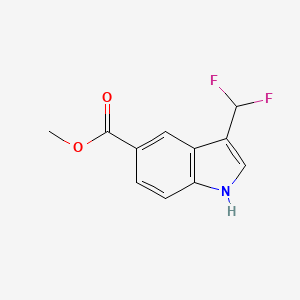
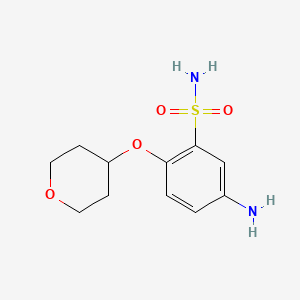
![6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
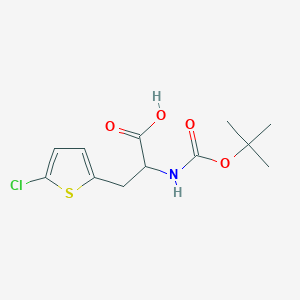
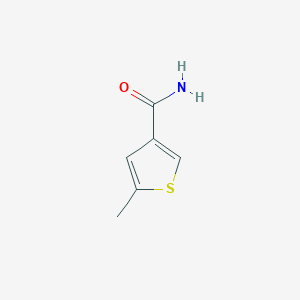
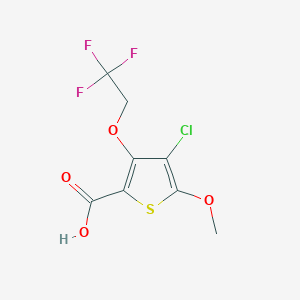
![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B15089821.png)
![Oxirane,2-[8-(trimethoxysilyl)octyl]-](/img/structure/B15089828.png)
